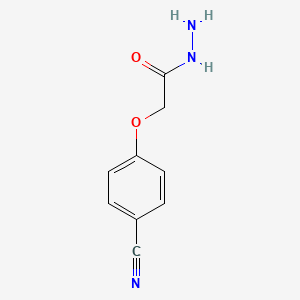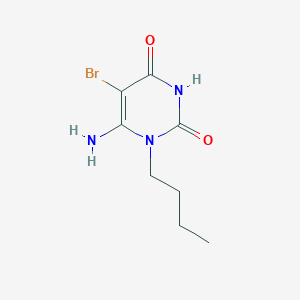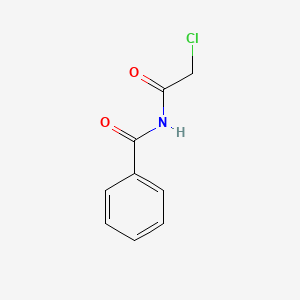
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is an ether . It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
A synthetic method for “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde” has been disclosed . The method involves several steps, including reacting 2-fluoro acetophenone with a bromination reagent, cyclizing the product in a hydrogen chloride-ethyl acetate solution, and carrying out catalytic dechlorination .
Scientific Research Applications
Inhibitors and Antimicrobial Agents
5-Aryl-1,3,4-oxadiazole-2-thiols, closely related to 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, have shown potential as inhibitors of trans-cinnamate 4-hydroxylase, a key enzyme in plant biochemistry. This application is significant in the field of agrochemical research (Yamada et al., 2004). Additionally, these compounds have been studied for their antimicrobial properties. A study demonstrated that derivatives of this compound exhibit promising antimicrobial and antioxidant capabilities, potentially useful for treating diseases like cancer, Parkinson's, inflammation, and diabetes (Yarmohammadi et al., 2020).
Biological Activity and Therapeutic Potential
The biological activities of derivatives of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol have been extensively explored. One study focused on synthesizing and evaluating these derivatives for their antimicrobial and hemolytic activities, revealing potential applications in medical research and therapy (Gul et al., 2017). Moreover, another research found that certain derivatives exhibit potent anticancer activity, highlighting their therapeutic significance (Aboraia et al., 2006).
Corrosion Inhibition and Material Science
The application of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in material science, particularly as a corrosion inhibitor, has been noted. A study demonstrated its effectiveness in protecting mild steel in sulphuric acid, indicating its potential in industrial applications (Ammal et al., 2018).
Spectroscopic Analysis and Theoretical Studies
Spectral and theoretical investigations of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives, which are closely related to 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, have provided insights into their structural properties. These studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Romano et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFULJIZLNGII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239329 |
Source


|
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
108413-51-0 |
Source


|
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)
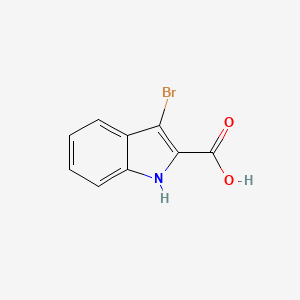
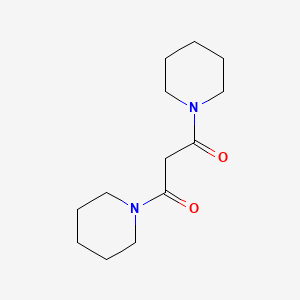
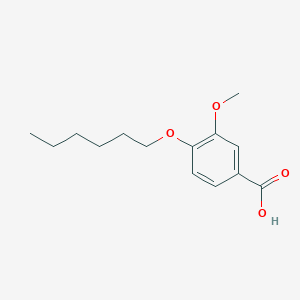

![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)


